molecular formula C11H13NO2 B2774573 N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 185436-24-2

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide

Cat. No.: B2774573
CAS No.: 185436-24-2
M. Wt: 191.23
InChI Key: XDFQDTUZWKSCIR-MNOVXSKESA-N
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Description

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide is a chiral organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by a density of approximately 1.22 g/cm³ and a boiling point estimated at 436.5 °C . This compound serves as a valuable synthetic intermediate and chiral building block in medicinal chemistry, particularly for the development of enantiomerically pure Active Pharmaceutical Ingredients (APIs) . Its core structure, featuring a fused aromatic system with adjacent hydroxy and acetamide functional groups, is exploited to create conformationally constrained scaffolds that mimic tyrosine side chains in potent enzyme inhibitors . Research highlights its application in the synthesis of selective aggrecanase inhibitors, which are investigated for the treatment of conditions like osteoarthritis . The specific stereochemistry of the (1S,2R) enantiomer is critical for its biological activity and interaction with target proteins . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7(13)12-11-9-5-3-2-4-8(9)6-10(11)14/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFQDTUZWKSCIR-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H](CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169867-81-6
Record name rac-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide typically involves the reaction of an indanone derivative with an appropriate amine under specific conditions. One common method involves the reduction of an indanone to form the corresponding alcohol, followed by acylation with acetic anhydride to yield the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has been investigated for its potential anticancer properties. Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown to induce apoptosis in MCF cell lines and suppress tumor growth in animal models .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
Compound AMCF725.72 ± 3.95Induces apoptosis
Compound BU8745.2 ± 13.0Cell cycle arrest

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Its derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. For example, a related compound showed an IC50 of 3.11 μM for COX-2 inhibition .

Table 2: COX Inhibition by Related Compounds

Compound NameCOX Inhibition (IC50 μM)Selectivity Ratio (COX-2/COX-1)
Compound C3.1110
Compound D0.315

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .

Case Study: Neuroprotection in Animal Models
In a study involving mice exposed to neurotoxic substances, administration of the compound led to a significant reduction in neuronal cell death and improved behavioral outcomes.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored as well. Certain derivatives exhibited activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Table 3: Antimicrobial Efficacy of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC μg/mL)
Compound EStaphylococcus aureus40
Compound FEscherichia coli200

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and acetamide groups play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide is unique due to its specific indane structure, which imparts distinct chemical and biological properties

Biological Activity

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C11H13NO2
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 115146-09-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as a modulator of neurotransmitter systems and has potential anti-inflammatory properties.

1. Neuropharmacological Effects

Studies have shown that compounds similar to N-acetamide derivatives can influence the central nervous system (CNS). For instance:

  • Dopaminergic Activity : It has been suggested that this compound may enhance dopaminergic signaling, which could be beneficial in treating conditions like Parkinson's disease.

2. Anti-inflammatory Properties

Research indicates potential anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : N-acetamide derivatives have demonstrated the ability to reduce levels of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.

3. Antioxidant Activity

The compound exhibits antioxidant properties that can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of N-acetamide derivatives in a mouse model of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved motor function in treated mice compared to controls.

Case Study 2: Anti-inflammatory Response

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of N-acetamide resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Data Tables

Biological ActivityObserved EffectReference
NeuroprotectiveReduced neuronal loss
Anti-inflammatoryDecreased cytokine levels
AntioxidantScavenging free radicals

Q & A

Q. What are the critical steps and conditions for synthesizing N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide with high purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with precursor indene derivatives and acetamide groups. Key steps include:

  • Controlled reaction conditions : Use inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) to prevent oxidation of the hydroxy group .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) improves yield (60–75%) and purity (>95%) .
  • Characterization : Confirm stereochemistry via chiral HPLC and compare retention times with known standards .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve the stereochemistry at C1 and C2. Key signals include the hydroxy proton (δ 4.8–5.2 ppm, broad) and acetamide carbonyl (δ 170–172 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 204.1134 (calculated for C11_{11}H14_{14}N2_2O) .
  • X-ray Crystallography : Resolve absolute configuration for crystallized samples (e.g., P21_1 space group) .

Q. Table 1: Key Spectroscopic Data

TechniqueCritical ObservationsReference
1H^1H-NMRδ 1.98 (s, 3H, CH3_3), δ 5.10 (d, J=8 Hz, OH)
HRMS[M+H]+^+ 204.1134 (C11_{11}H14_{14}N2_2O)

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with aggrecanase (MMP8) for inhibitor design?

Methodological Answer:

  • Target Preparation : Retrieve MMP8’s crystal structure (PDB: 1MMP) and prepare the active site by removing water molecules and adding hydrogens .
  • Ligand Preparation : Optimize the compound’s 3D structure using DFT (e.g., B3LYP/6-31G*) to account for stereoelectronic effects .
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Key interactions include hydrogen bonding between the hydroxy group and Glu202^{202} of MMP8 (binding energy: −8.2 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., enzyme concentration, pH 7.4 buffer) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing the hydroxy group with methoxy reduces aggrecanase inhibition by 60%, highlighting its critical role .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers via funnel plots .

Q. Table 2: Comparative Bioactivity Data

DerivativeIC50_{50} (MMP8)Key Structural FeatureReference
Parent compound12 nM(1S,2R)-hydroxy configuration
Methoxy-substituted analog30 nM2-methoxy group

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • pH Stability Tests : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC; half-life >6 hours in plasma suggests suitability for oral administration .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C indicates solid-state stability) .
  • Prodrug Design : Mask the hydroxy group as a phosphate ester to enhance solubility and reduce first-pass metabolism .

Data Contradiction Analysis

Q. How to address discrepancies in enantiomeric purity claims between synthetic batches?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. A single peak (Rt_t = 12.3 min) confirms >99% ee .
  • Circular Dichroism (CD) : Compare the CD spectrum with a reference standard; a negative Cotton effect at 220 nm confirms the (1S,2R) configuration .

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